4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole
Overview
Description
4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole is a complex organic compound featuring a unique structure that includes both oxazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole typically involves multi-step organic reactions. One common method includes the use of the Van Leusen oxazole synthesis, which involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions . Another method is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole has several applications in scientific research:
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound to its targets .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like aleglitazar and mubritinib, which also contain oxazole rings, have shown significant biological activity.
Pyrrolidine Derivatives: Compounds such as pyrrolidine dithiocarbamate have been studied for their anti-inflammatory and antioxidant properties.
Uniqueness
What sets 4-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole apart is its dual-ring structure, which combines the properties of both oxazole and pyrrolidine. This unique structure allows for versatile interactions with biological targets, making it a valuable compound for drug development and other scientific applications .
Properties
IUPAC Name |
(3-cyclohexyl-1,2-oxazol-5-yl)-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-12-18(13(2)24-20-12)16-9-6-10-22(16)19(23)17-11-15(21-25-17)14-7-4-3-5-8-14/h11,14,16H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUIXBNSBRCOTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=CC(=NO3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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